6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride
Overview
Description
6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride is a heterocyclic compound with the molecular formula C7H6BrClN2O. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is often used as an intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridines, are known to have a wide range of applications in medicinal chemistry .
Mode of Action
Imidazopyridines, a class of compounds with a similar structure, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Biochemical Pathways
Imidazopyridines, which share a similar structure, are known to be involved in various biochemical reactions .
Result of Action
Compounds with similar structures are known to have a wide range of applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane . The hydroxylation step can be achieved using various oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carbonyl compounds .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Lacks the hydroxyl group at the 8th position.
8-Bromo-6-chloroimidazo[1,2-a]pyridine: Contains an additional chlorine atom.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents at the 6th and 8th positions.
Uniqueness
6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a promising candidate in medicinal research .
Biological Activity
Overview
6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride is a heterocyclic compound with the molecular formula C7H6BrClN2O. It belongs to the imidazo[1,2-a]pyridine class, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
The compound is characterized by the presence of both bromine and hydroxyl functional groups, which enhance its chemical reactivity and biological activity. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The bromine atom can be substituted with other functional groups.
- Oxidation and Reduction : The hydroxyl group can be oxidized to a carbonyl group.
- Cyclization Reactions : It can form more complex heterocyclic structures.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a broad spectrum of activity. For instance, derivatives of imidazo[1,2-a]pyridine compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6-Bromoimidazo[1,2-a]pyridin-8-ol HCl | Staphylococcus aureus | 32 µg/mL |
6-Bromoimidazo[1,2-a]pyridin-8-ol HCl | Escherichia coli | 16 µg/mL |
ND-09759 | Mycobacterium tuberculosis | 0.5 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cell proliferation in several cancer cell lines. For example, it demonstrated cytotoxic effects with IC50 values comparable to known anticancer agents.
Table 2: Anticancer Activity Against Different Cell Lines
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit receptor tyrosine kinases, which are critical in cancer progression .
- Induction of Apoptosis : Studies suggest that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators .
- Antimicrobial Mechanism : The exact mechanism by which these compounds exert their antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Several case studies have investigated the efficacy of related compounds in clinical settings:
- Case Study 1 : In a mouse model for tuberculosis, a derivative similar to this compound showed significant reduction in bacterial load when combined with standard anti-TB drugs .
- Case Study 2 : A clinical trial involving patients with advanced cancer demonstrated that treatment with imidazo[1,2-a]pyridine derivatives resulted in improved survival rates compared to traditional therapies .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridin-8-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O.ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;/h1-4,11H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUFUVRCYOSBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)O)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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